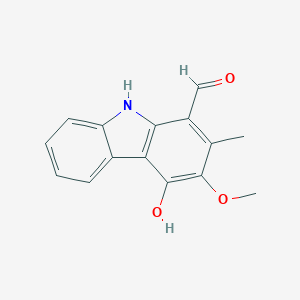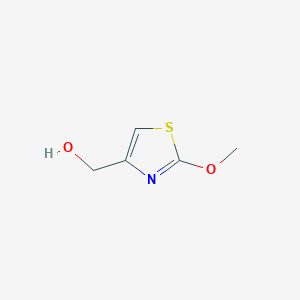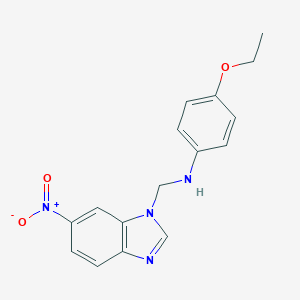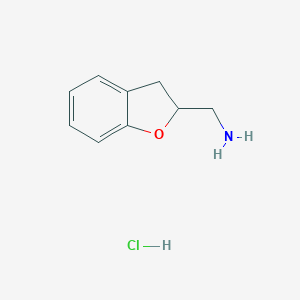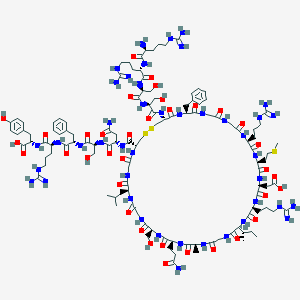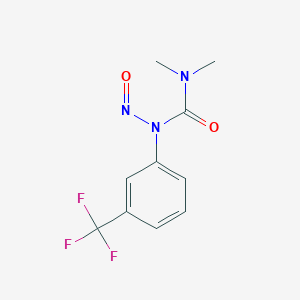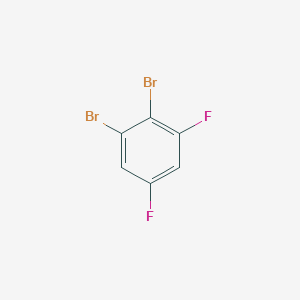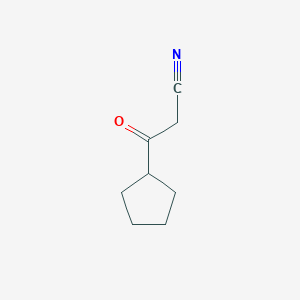
3-Cyclopentyl-3-oxopropanenitrile
Vue d'ensemble
Description
3-Cyclopentyl-3-oxopropanenitrile is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 .
Synthesis Analysis
The synthesis of 3-Cyclopentyl-3-oxopropanenitrile involves the enzymatic reduction of the compound with a yeast short-chain dehydrogenase (YMR226C). This results in the formation of the hydroxylated fragment in 89% yield and >99% ee .Molecular Structure Analysis
The InChI code for 3-Cyclopentyl-3-oxopropanenitrile is 1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2 .Chemical Reactions Analysis
In a biocatalytic route to anti-viral agents, 3-Cyclopentyl-3-oxopropanenitrile is reduced enzymatically with a yeast short-chain dehydrogenase (YMR226C). This results in the formation of a hydroxylated fragment. Subsequent coupling with 4-bromo-1 H -pyrazole under Mitsunobu conditions allows for the desired reversal of stereochemistry .Physical And Chemical Properties Analysis
3-Cyclopentyl-3-oxopropanenitrile is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Biocatalytic Production of Anti-viral Agents
- Specific Scientific Field : Biochemistry and Pharmaceutical Chemistry .
- Summary of the Application : 3-Cyclopentyl-3-oxopropanenitrile is used in the biocatalytic production of anti-viral agents . This compound is used as a starting material in the synthesis of these agents .
- Methods of Application or Experimental Procedures : The enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile with a yeast short-chain dehydrogenase (YMR226C) resulted in the formation of the hydroxylated fragment . Subsequent coupling with 4-bromo-1 H-pyrazole under Mitsunobu conditions allowed for the desired reversal of stereochemistry .
- Results or Outcomes : The hydroxylated fragment was obtained in 89% yield and >99% enantiomeric excess (ee) .
Safety And Hazards
Orientations Futures
Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion. The enzymatic asymmetric synthesis of amino acid components, the fermentative production of structurally complex intermediates of anti-influenza drugs, and the fully enzymatic, large-scale synthesis of a potential block-buster HIV drug are some of the future directions .
Propriétés
IUPAC Name |
3-cyclopentyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJXECLIBAZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544560 | |
| Record name | 3-Cyclopentyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-3-oxopropanenitrile | |
CAS RN |
95882-33-0 | |
| Record name | β-Oxocyclopentanepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95882-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopentyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopentyl-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

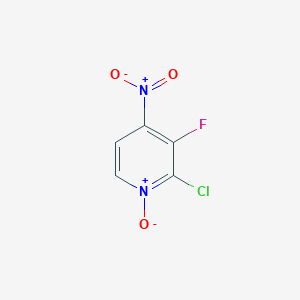


![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)


![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)
